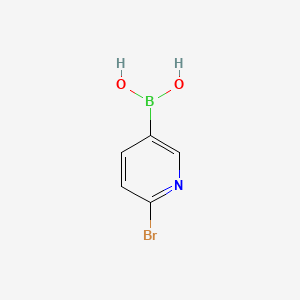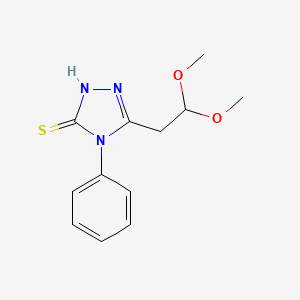![molecular formula C18H20FN3O B1224007 1-(2-Fluorophenyl)-3-[2-(1-piperidinyl)phenyl]urea](/img/structure/B1224007.png)
1-(2-Fluorophenyl)-3-[2-(1-piperidinyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-3-[2-(1-piperidinyl)phenyl]urea is a member of piperidines.
科学的研究の応用
Urea Biosensors and Their Applications
Urea biosensors are crucial for detecting and quantifying urea concentration in various fields such as fishery, dairy, food preservation, and agriculture. Urea, a result of various natural processes, is an organic compound critical in human nitrogen metabolism. Its excessive or insufficient concentration in the human body can lead to severe health issues. Urea biosensors typically employ the enzyme urease as a bioreceptor, and advancements in materials such as nanoparticles and conducting polymers have significantly contributed to the development of these sensors (Botewad et al., 2021).
Urea in Drug Design
Ureas, especially due to their unique hydrogen bonding capabilities, are integral in drug-target interactions, making them a vital functional group in the design of drugs. These compounds, including various urea derivatives, are extensively researched and applied in modulating the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The incorporation of urea in drug molecules is an active topic, with numerous studies confirming the importance of the urea moiety in medicinal chemistry (Jagtap et al., 2017).
Urea in Agriculture
Urea serves as a significant nitrogen source in agriculture, mainly used as a fertilizer. However, its application can lead to environmental concerns like NH3 volatilization and NO2- accumulation. Recent research has explored various methods, such as the use of urease inhibitors, to mitigate these adverse effects and enhance the efficiency of urea utilization in soil. Such advancements aim to optimize the use of urea in agriculture while minimizing its environmental impact (Bremner, 1995).
Urea as a Hydrogen Carrier
Urea's potential as a hydrogen carrier for fuel cells has been a subject of recent research. Its stability, non-toxic nature, and ease of transport and storage make it a favorable candidate compared to other industrial chemicals. The vast natural resource of urea, coupled with its cheap and widespread availability, presents it as a sustainable solution for long-term hydrogen supply. The feasibility of using urea for this purpose has been extensively reviewed, highlighting the need for focused research to harness this potential effectively (Rollinson et al., 2011).
特性
製品名 |
1-(2-Fluorophenyl)-3-[2-(1-piperidinyl)phenyl]urea |
|---|---|
分子式 |
C18H20FN3O |
分子量 |
313.4 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-3-(2-piperidin-1-ylphenyl)urea |
InChI |
InChI=1S/C18H20FN3O/c19-14-8-2-3-9-15(14)20-18(23)21-16-10-4-5-11-17(16)22-12-6-1-7-13-22/h2-5,8-11H,1,6-7,12-13H2,(H2,20,21,23) |
InChIキー |
RPPKURVOLUUZJI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Tert-butyl-2-[(5-nitro-2-pyridinyl)thio]thiazole](/img/structure/B1223928.png)

![4-Ethyl-2-methoxy-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline](/img/structure/B1223931.png)
![4-(1-Piperidinyl)-3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid ethyl ester](/img/structure/B1223932.png)
![N-[2-furanyl-(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B1223934.png)
![2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223935.png)
![1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1223939.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223941.png)
![2-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223943.png)
![2-chloro-5-[[(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B1223944.png)
